4-(Bromoethynyl)benzene-1-diazonium

Lipophilicity Surface chemistry Partitioning

4-(Bromoethynyl)benzene-1-diazonium (CAS 919791-64-3) is a para-substituted aryl diazonium salt bearing a bromoethynyl group at the 4-position. Its molecular formula is C8H4BrN2+ with a molecular weight of 208.035 g/mol and a calculated LogP of 2.875, indicating moderate lipophilicity.

Molecular Formula C8H4BrN2+
Molecular Weight 208.03 g/mol
CAS No. 919791-64-3
Cat. No. B12632455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromoethynyl)benzene-1-diazonium
CAS919791-64-3
Molecular FormulaC8H4BrN2+
Molecular Weight208.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CBr)[N+]#N
InChIInChI=1S/C8H4BrN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1
InChIKeyARLNZEBCTNQWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromoethynyl)benzene-1-diazonium (CAS 919791-64-3): Core Physicochemical and Structural Profile for Procurement Evaluation


4-(Bromoethynyl)benzene-1-diazonium (CAS 919791-64-3) is a para-substituted aryl diazonium salt bearing a bromoethynyl group at the 4-position. Its molecular formula is C8H4BrN2+ with a molecular weight of 208.035 g/mol and a calculated LogP of 2.875, indicating moderate lipophilicity . The compound belongs to the class of alkynyl-substituted benzenediazonium salts, which are widely employed as surface grafting agents, click chemistry precursors, and intermediates in heterocyclic synthesis [1].

Why 4-(Bromoethynyl)benzene-1-diazonium Cannot Be Trivially Substituted: The Bifunctionality Imperative


Generic substitution of 4-(bromoethynyl)benzene-1-diazonium with a monofunctional analog such as 4-bromobenzenediazonium or 4-ethynylbenzenediazonium eliminates the orthogonal reactivity that defines its value. The bromoethynyl group provides both a heavy-atom XPS label (Br 3d) for surface quantification and a terminal alkyne for CuAAC click chemistry or Sonogashira cross-coupling, while the diazonium group serves as the surface-anchoring moiety [1]. Replacing it with 4-ethynylbenzenediazonium (XlogP 2.8, MW 129.05 g/mol) loses the Br spectroscopic handle, and 4-bromobenzenediazonium (LogP 4.23 for BF4 salt) lacks the alkyne click handle, undermining applications that require sequential functionalization [2].

Quantitative Differentiation Evidence for 4-(Bromoethynyl)benzene-1-diazonium Selection


Lipophilicity Differentiation vs. 4-Ethynylbenzenediazonium

4-(Bromoethynyl)benzene-1-diazonium exhibits a calculated LogP of 2.875, compared to XlogP 2.8 for 4-ethynylbenzenediazonium, a modest increase of ~0.08 log units reflecting the bromine atom's contribution to hydrophobicity . This differentiation, although modest in magnitude, places the compound within a distinct lipophilicity regime compared to its parent ethynyl counterpart, potentially influencing partitioning behavior in biphasic click chemistry reactions and adsorption kinetics on hydrophobic surfaces [1].

Lipophilicity Surface chemistry Partitioning

Molecular Weight Advantage for Quartz Crystal Microbalance (QCM) Quantification

With a molecular weight of 208.04 g/mol versus 129.05 g/mol for 4-ethynylbenzenediazonium, the bromoethynyl-substituted compound provides a 61% greater mass per grafted molecule, which enhances the sensitivity of quartz crystal microbalance (QCM) measurements of surface grafting density . This mass differentiation enables more precise quantification of surface coverage in real-time monitoring of electrografting and subsequent click chemistry steps, where the higher mass per event yields a larger frequency shift per mole of grafted species [1].

Quartz crystal microbalance Surface grafting Mass sensitivity

XPS-Detectable Heavy Atom Handles for Grafting Quantification

The bromine atom in the ethynyl substituent provides a Br 3d photoemission peak at ~70 eV binding energy that is absent in non-halogenated analogs such as 4-ethynylbenzenediazonium, enabling unambiguous XPS quantification of grafted layer composition [1]. This spectroscopic handle permits determination of surface elemental ratios (e.g., N/Br) to track azide substitution and subsequent click reaction progress, as demonstrated for brominated aryl diazonium monolayers on gold surfaces where the Br 3d signal served as a quantitative marker for initial grafting density [1]. In contrast, 4-ethynylbenzenediazonium requires reliance on less distinctive C 1s or N 1s signals that are prone to interference from adventitious carbon or underlying substrate contributions [2].

XPS Surface characterization Br 3d Elemental quantification

Sequential Orthogonal Reactivity: Diazonium Grafting Followed by Bromoalkyne Cross-Coupling

The compound's architecture—a diazonium anchoring group para to a bromoethynyl moiety—enables sequential orthogonal functionalization: first, electrografting or spontaneous reduction of the diazonium group covalently attaches the aryl ring to a surface, followed by Sonogashira or CuAAC click reaction at the bromoalkyne terminus [1]. This is in contrast to 4-bromobenzenediazonium (BF4 salt, LogP 4.23, MW 270.82), where the bromine is directly attached to the aryl ring and is less reactive in palladium-catalyzed cross-couplings due to stronger C–Br bond and absence of the alkyne spacer that facilitates oxidative addition [2][3]. The bromoethynyl group thus provides a softer, more accessible electrophilic site for post-grafting elaboration.

Sequential functionalization Sonogashira coupling Click chemistry Surface modification

Halogen-Dependent Reactivity and Stability in the 4-(Haloethynyl)benzenediazonium Series

Among the homologous series 4-(2-haloethynyl)benzenediazonium salts, the bromo derivative (CAS 919791-64-3, MW 208.04, LogP 2.88) occupies a unique position between the fluoro analog (CAS 919791-66-5, MW 147.13) and the iodo analog (MW ~255, LogP expected higher) . The bromoethynyl group offers a favorable balance of reactivity: more reactive than the fluoro analog in nucleophilic substitution and oxidative addition, yet more stable and easier to handle than the iodo analog which is prone to photolytic decomposition [1]. This positions the bromo compound as the optimal choice for applications requiring a compromise between reactivity and shelf stability.

Halogen series Reactivity-stability trade-off Diazonium salts

High-Value Application Scenarios for 4-(Bromoethynyl)benzene-1-diazonium Driven by Differential Evidence


Surface Functionalization with Quantitative XPS Quality Control

In surface science laboratories developing biosensors or molecular electronics, 4-(bromoethynyl)benzene-1-diazonium is electrografted onto gold, carbon, or semiconductor electrodes to create a bromine-labeled primer layer. The Br 3d XPS signal provides a direct, interference-free metric for grafting density and enables quantitative tracking of subsequent azide substitution and CuAAC click chemistry steps via N/Br and O/N atomic ratios [1]. This quantitative workflow is not achievable with 4-ethynylbenzenediazonium due to the absence of a unique elemental tag.

Modular Construction of Multifunctional Surface Architectures

The compound's orthogonal bifunctionality—diazonium for surface anchoring and bromoalkyne for post-grafting Sonogashira or click coupling—enables modular assembly of complex surface architectures. After diazonium-based electrografting, the bromoalkyne terminus can be elaborated with a wide range of functional molecules (fluorophores, catalysts, biomolecules) without cross-reactivity with the surface anchor [2]. This sequential approach avoids the need for protecting group strategies that are required with monofunctional diazonium salts.

QCM-Based Real-Time Monitoring of Grafting Kinetics

The 61% higher molecular weight of 4-(bromoethynyl)benzene-1-diazonium relative to 4-ethynylbenzenediazonium yields larger frequency shifts per grafting event in quartz crystal microbalance experiments [3]. This mass advantage improves temporal resolution in kinetic studies of electrografting and click chemistry, enabling more accurate determination of rate constants and surface coverage in real-time, which is critical for process optimization in industrial surface coating applications.

Precursor for Heterocyclic Synthesis via Richter Cyclization

Although the para-substitution pattern precludes direct Richter cyclization (which requires ortho-alkynyl substitution), 4-(bromoethynyl)benzene-1-diazonium serves as a key intermediate in the synthesis of ortho-alkynylbenzenediazonium precursors via Sonogashira coupling [4]. Its bromoalkyne moiety allows rapid diversification of the alkyne coupling partner to generate libraries of cinnoline and isocinnoline derivatives for medicinal chemistry screening, where the bromine atom provides an additional vector for late-stage functionalization.

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